![molecular formula C19H12ClN3OS B2423205 4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-12-2](/img/structure/B2423205.png)
4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a type of N-heterocyclic compound . It is a derivative of thiazolo[5,4-b]pyridine . These compounds have been shown to have potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a significant role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Synthesis Analysis
The synthesis of these compounds involves seven steps from commercially available substances . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Molecular Structure Analysis
The molecular structure of these compounds involves a pyridyl attached to thiazolo[5,4-b]pyridine . The replacement of this pyridyl by phenyl leads to a significant decrease in activity .Chemical Reactions Analysis
These compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Applications De Recherche Scientifique
Antioxidant Activity
Thiazolo[4,5-b]pyridines exhibit notable antioxidant properties. These compounds scavenge free radicals, protect cells from oxidative damage, and contribute to overall cellular health. Researchers have identified novel thiazolo[4,5-b]pyridines with potent antioxidant activity .
Antimicrobial Effects
Several thiazolo[4,5-b]pyridines have demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. These compounds could serve as promising leads for developing new antibiotics or antifungal agents .
Herbicidal Potential
Thiazolo[4,5-b]pyridines have been investigated for their herbicidal effects. These compounds may inhibit weed growth and could be valuable in agriculture and weed control strategies .
Anti-inflammatory Properties
Certain thiazolo[4,5-b]pyridines exhibit anti-inflammatory effects. They may modulate inflammatory pathways, making them relevant candidates for treating inflammatory conditions .
Antifungal Activity
Thiazolo[4,5-b]pyridines have been explored as antifungal agents. Their ability to inhibit fungal growth makes them valuable in combating fungal infections .
Antitumor Potential
Researchers have identified thiazolo[4,5-b]pyridines with antitumor activity. These compounds may interfere with cancer cell growth and survival pathways, offering potential for cancer therapy .
Histamine H3 Receptor Antagonists
Some thiazolo[4,5-b]pyridines have been reported as histamine H3 receptor antagonists. These compounds could play a role in modulating histamine-mediated responses in the central nervous system .
Orientations Futures
The future directions of these compounds involve further exploration of their inhibitory potency and potential applications in the treatment of diseases related to PI3K . Further docking analysis revealed that the N-heterocyclic core of these compounds was directly involved in the binding to the kinase through the key hydrogen bonds interaction .
Propriétés
IUPAC Name |
4-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-14-7-3-12(4-8-14)17(24)22-15-9-5-13(6-10-15)18-23-16-2-1-11-21-19(16)25-18/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDIIYGQAPVENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

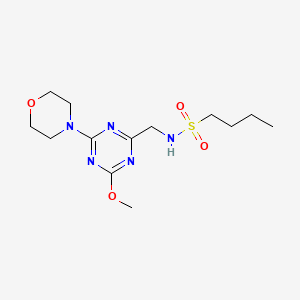
![2-[methyl(prop-2-yn-1-yl)amino]-N-(5-methylpyridin-2-yl)acetamide](/img/structure/B2423123.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B2423127.png)
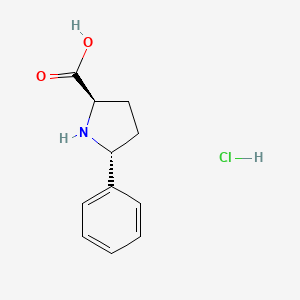
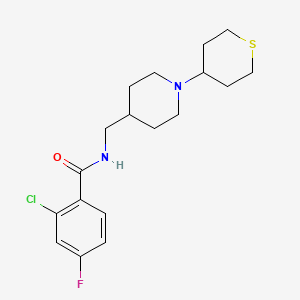
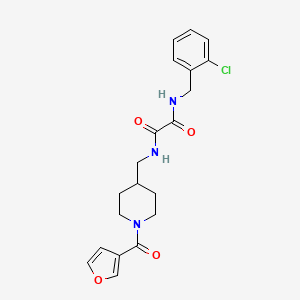
![2-[2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2423133.png)


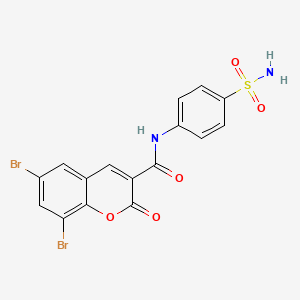

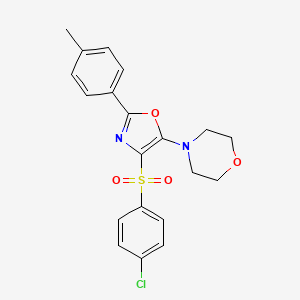
![4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B2423145.png)